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molecular formula C10H10O5 B2656984 2-(Carboxymethyl)-4-methoxybenzoic acid CAS No. 68294-03-1

2-(Carboxymethyl)-4-methoxybenzoic acid

Cat. No. B2656984
M. Wt: 210.185
InChI Key: BOLRXRKAHDAYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461107B2

Procedure details

A solution of diisopropylamine (3.43 ml, 24.07 mmol) in THF (3 mL) was cooled to −78° C. and n-butyllithium (9.63 ml, 24.07 mmol) was added dropwise and allowed the solution to warm to 0° C. for 5 min and then re-cooled to −78° C. 4-methoxy-2-methylbenzoic acid (1 g, 6.02 mmol) and dimethyl carbonate (1.013 ml, 12.04 mmol) in THF (3 mL) was added dropwise. After the addition is complete, the reaction is allowed to slowly warm to RT and stir for 4 h. The reaction was quenched with 10 mL of H2O and allowed to stir for 16 h. The layers were separated, washed the organics with H2O (2×), combined all the aqueous extractions and adjusted the pH to 2-3 with 6N HCl while in an ice bath. The resulting in a white precipitate was filtered and dried under vacuum to afford the title compound (1.09 g, 86%) as a white solid. LCMS (ES+) m/z 211.05 (M+H)+.
Quantity
3.43 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1.013 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.[C:25](=O)([O:28]C)[O:26]C>C1COCC1>[C:25]([CH2:24][C:17]1[CH:16]=[C:15]([O:14][CH3:13])[CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=[O:20])([OH:28])=[O:26]

Inputs

Step One
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.63 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
1.013 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to RT
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10 mL of H2O
STIRRING
Type
STIRRING
Details
to stir for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
washed the organics with H2O (2×)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extractions
FILTRATION
Type
FILTRATION
Details
The resulting in a white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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